Bodipy 576/589
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bodipy 576/589 is a bright, red fluorescent dye with excitation and emission wavelengths similar to Rhodamine Red and Alexa Fluor 568 . It has a high extinction coefficient and fluorescence quantum yield, making it relatively insensitive to solvent polarity and pH changes . This compound is particularly useful for staining lipids, membranes, and other lipophilic compounds due to its unique hydrophobic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bodipy 576/589 is typically synthesized through a series of chemical reactions involving the condensation of pyrroles with aldehydes or ketones, followed by complexation with boron trifluoride . The resulting compound is then reacted with succinimidyl ester to form the final product . The reaction is usually carried out in high-quality anhydrous dimethylformamide or dimethylsulfoxide, and the reaction is conducted in a sodium bicarbonate buffer at pH 8.3 at room temperature for about an hour .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity . The final product is typically purified using gel filtration columns or dialysis to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Bodipy 576/589 primarily undergoes substitution reactions, particularly nucleophilic aromatic substitution . It can also participate in conjugation reactions with primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include dimethylformamide, dimethylsulfoxide, and sodium bicarbonate buffer . The reactions are typically carried out at room temperature and require anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions are this compound conjugates, which exhibit bright fluorescence and narrow emission bandwidths . These conjugates are useful for various fluorescence-based assays and microscopy techniques .
Scientific Research Applications
Bodipy 576/589 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent label for studying chemical reactions and molecular interactions.
Biology: Employed in cellular labeling and detection, particularly for staining lipids and membranes.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
The mechanism by which Bodipy 576/589 exerts its effects involves its ability to absorb light at specific wavelengths and emit fluorescence . The compound contains a C3 alkyl spacer between the fluorophore and the reactive group, which helps to separate the fluorophore from its point of attachment, reducing interaction with the biomolecule to which it is conjugated . This results in bright fluorescence and long excited-state lifetimes, making it useful for various fluorescence-based techniques .
Comparison with Similar Compounds
Bodipy 576/589 is often compared with other fluorescent dyes such as Rhodamine Red and Alexa Fluor 568 . While all these dyes have similar excitation and emission wavelengths, this compound stands out due to its high extinction coefficient, fluorescence quantum yield, and insensitivity to solvent polarity and pH changes . Other similar compounds include:
Rhodamine Red: Known for its bright fluorescence but more sensitive to pH changes.
Alexa Fluor 568: Highly water-soluble but less hydrophobic compared to this compound.
Biological Activity
Bodipy 576/589 is a fluorescent dye that has gained attention for its unique properties and applications in biological research. This compound, part of the BODIPY family, exhibits significant advantages in fluorescence-based assays, particularly due to its high extinction coefficient, fluorescence quantum yield, and cell permeability. This article delves into the biological activity of this compound, highlighting its synthesis, properties, and various applications in scientific studies.
This compound is characterized by its bright red fluorescence, with excitation and emission maxima at approximately 575 nm and 588 nm, respectively. It is chemically stable and relatively insensitive to changes in solvent polarity and pH, making it suitable for diverse experimental conditions. The synthesis of this compound typically involves coupling reactions that yield the NHS ester form, which is highly reactive towards primary amines in biomolecules such as proteins and oligonucleotides .
Table 1: Key Properties of this compound
Property | Value |
---|---|
Excitation Maximum (nm) | 575 |
Emission Maximum (nm) | 588 |
Extinction Coefficient (cm⁻¹M⁻¹) | 83,000 |
Quantum Yield | High |
Solubility | DMSO, DMF |
Molecular Weight | 426.19 |
Biological Applications
This compound has been utilized in various biological applications due to its favorable properties:
- Fluorescence Polarization Assays : Its long excited-state lifetime (typically over 5 nanoseconds) allows for effective use in fluorescence polarization assays, which are instrumental in studying molecular interactions and binding kinetics .
- Cell Permeability : The dye's high cell permeability facilitates its application as a tracer in live-cell imaging studies. It has been successfully conjugated with kinase inhibitors to develop NanoBRET probes that measure target engagement in live cells .
- Lipid Staining : this compound is particularly effective for staining lipids and membranes due to its hydrophobic nature. This property has been exploited in studies examining lipid metabolism and cholesterol trafficking within cells .
- Protein Labeling : The NHS ester form of this compound is commonly used for labeling proteins and antibodies, enhancing their detection in various assays .
Case Studies
Several studies have highlighted the efficacy of this compound in biological research:
- Study on Lipid Metabolism : In a study investigating intravascular cholesterol metabolism, researchers used a modified BODIPY-tagged cholesterol analog to visualize cholesterol deposition in zebrafish models. The results demonstrated the compound's ability to effectively stain lipid-rich areas within biological tissues .
- NanoBRET Probes Development : Another study focused on developing cell-permeable NanoBRET probes using this compound conjugated with kinase inhibitors. These probes provided insights into the dynamic interactions between kinases and their substrates within live cells .
Properties
Molecular Formula |
C16H14BF2N3O2 |
---|---|
Molecular Weight |
329.1 g/mol |
IUPAC Name |
3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid |
InChI |
InChI=1S/C16H14BF2N3O2/c18-17(19)21-11(6-8-16(23)24)3-4-12(21)10-13-5-7-15(22(13)17)14-2-1-9-20-14/h1-5,7,9-10,20H,6,8H2,(H,23,24) |
InChI Key |
HEVJIRROVGECSJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)C4=CC=CN4)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.